(7-acetyloxy-4-fluoroheptyl) acetate
Description
(7-Acetyloxy-4-fluoroheptyl) acetate is an aliphatic acetate ester featuring a fluorine substituent at the 4th position and an acetyloxy group at the 7th position of a heptyl chain. The compound’s molecular formula is hypothesized as C₁₁H₁₉FO₄, with a molecular weight of 246.27 g/mol, derived from its heptyl backbone, two acetate groups, and fluorine substituent. The fluorine atom introduces electron-withdrawing effects, which may influence reactivity and stability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C11H19FO4 |
|---|---|
Molecular Weight |
234.26 g/mol |
IUPAC Name |
(7-acetyloxy-4-fluoroheptyl) acetate |
InChI |
InChI=1S/C11H19FO4/c1-9(13)15-7-3-5-11(12)6-4-8-16-10(2)14/h11H,3-8H2,1-2H3 |
InChI Key |
GNAHOGRPVJMXHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCC(CCCOC(=O)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-acetyloxy-4-fluoroheptyl) acetate typically involves the esterification of 7-hydroxy-4-fluoroheptanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of (7-acetyloxy-4-fluoroheptyl) acetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(7-acetyloxy-4-fluoroheptyl) acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 7-hydroxy-4-fluoroheptanol and acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable solvent.
Major Products Formed
Hydrolysis: 7-hydroxy-4-fluoroheptanol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(7-acetyloxy-4-fluoroheptyl) acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (7-acetyloxy-4-fluoroheptyl) acetate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The fluoro group can enhance the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The compound is compared to three categories of related molecules: aromatic acetates , cyclic esters , and metal acetates . Key distinctions include:
4-Fluorophenyl Acetate (C₈H₇FO₂)
- Structure : Aromatic ring with a fluorine substituent and acetate group.
- Molecular Weight : 154.14 g/mol.
- Properties : Higher solubility in organic solvents due to aromaticity; fluorine enhances electrophilic substitution reactivity.
- Applications : Used as a synthetic intermediate in pharmaceuticals and agrochemicals .
8-O-Acetylshanzhiside Methyl Ester (C₁₉H₁₆O₇)
- Structure : Cyclopenta[c]pyran core with acetyloxy and methyl ester groups.
- Molecular Weight : 356.33 g/mol.
- Properties : Low water solubility due to cyclic structure; used as a reference standard in pharmacological studies .
Zinc Acetate (C₄H₆O₄Zn)
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Functional Groups |
|---|---|---|---|---|
| (7-Acetyloxy-4-fluoroheptyl) acetate | C₁₁H₁₉FO₄ | 246.27 | Low in water | Aliphatic acetate, fluorine |
| 4-Fluorophenyl acetate | C₈H₇FO₂ | 154.14 | Moderate in organics | Aromatic acetate, fluorine |
| 8-O-Acetylshanzhiside Methyl Ester | C₁₉H₁₆O₇ | 356.33 | Low in water | Cyclic ester, acetyloxy |
| Zinc acetate | C₄H₆O₄Zn | 183.48 | High in water | Metal acetate |
Reactivity and Stability
- Hydrolysis : The aliphatic chain in (7-acetyloxy-4-fluoroheptyl) acetate may render it less stable under acidic/basic conditions compared to aromatic acetates like 4-fluorophenyl acetate. Fluorine’s electron-withdrawing effect could accelerate ester hydrolysis .
- Synthetic Challenges: Introducing fluorine into aliphatic chains often requires specialized reagents (e.g., DAST), while Mitsunobu reactions (as in ) may be employed for acetyloxy group coupling .
Research Findings and Limitations
- Gaps in Data : Exact melting/boiling points and spectral data for (7-acetyloxy-4-fluoroheptyl) acetate are unavailable in the provided evidence, necessitating experimental validation.
- Contradictions: No direct contradictions exist in the evidence, though the stability of aliphatic vs. aromatic acetates under varying conditions warrants further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

